JWH 398 5-chloronaphthyl isomer
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Overview
Description
JWH 398 5-chloronaphthyl isomer is an analytical reference standard that is structurally similar to known synthetic cannabinoids . This product is intended for research and forensic applications .
Molecular Structure Analysis
The molecular formula of JWH 398 5-chloronaphthyl isomer is C24H22ClNO . The formal name is (5-chloronaphthalen-1-yl) (1-pentyl-1H-indol-3-yl)methanone . The InChi Code is InChI=1S/C24H22ClNO/c1-2-3-6-15-26-16-21 (19-9-4-5-14-23 (19)26)24 (27)20-12-7-11-18-17 (20)10-8-13-22 (18)25/h4-5,7-14,16H,2-3,6,15H2,1H3 .Physical And Chemical Properties Analysis
The product is a crystalline solid . It has a molecular weight of 375.9 . The solubility in DMSO is 1.5 mg/ml and in Methanol is 2 mg/ml .Scientific Research Applications
Forensic Drug Analysis : The paper by Marginean, Rowe, and Lurie (2015) discusses the use of ultra high performance liquid chromatography (UHPLC) and time-of-flight (TOF) mass spectrometry (MS) for analyzing synthetic cannabinoids, including the JWH series. This research is crucial in forensic drug analysis for both screening and confirmation of controlled substances, including isomers of JWH-018 (Marginean, Rowe, & Lurie, 2015).
Differentiation of Positional Isomers : A study by Kusano et al. (2015) focuses on differentiating positional isomers of JWH-081, a compound structurally similar to JWH 398. The research used gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) to differentiate isomers, highlighting the importance of analytical techniques in distinguishing closely related compounds in the field of forensic toxicology (Kusano et al., 2015).
Analysis of Synthetic Cannabinoids : The work by Belal et al. (2018) on the differentiation of methylated indole ring regioisomers of JWH-007 using GC-MS and GC-IR studies also contributes to the understanding of synthetic cannabinoids. This research aids in distinguishing between structural isomers, which is critical in forensic analysis (Belal et al., 2018).
GC-MS/MS Analysis of Isomers : Another relevant study by Kohyama et al. (2017) discusses the differentiation of synthetic cannabinoids with an N-fluorobenzyl indole core. The research highlights the use of gas chromatography–tandem mass spectrometry (GC–EI–MS–MS) in differentiating halogen positional isomers, which can be applied to JWH compounds (Kohyama et al., 2017).
Safety And Hazards
The product is not for human or veterinary use . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . After skin contact, it generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . After swallowing, if symptoms persist, a doctor should be consulted .
properties
IUPAC Name |
(5-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-6-15-26-16-21(19-9-4-5-14-23(19)26)24(27)20-12-7-11-18-17(20)10-8-13-22(18)25/h4-5,7-14,16H,2-3,6,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEHWWPFRITSLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017321 |
Source
|
Record name | JWH-398 5-Chloronaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 398 5-chloronaphthyl isomer | |
CAS RN |
1427325-89-0 |
Source
|
Record name | JWH-398 5-Chloronaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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